nNOS Inhibition Selectivity: 2-Thiouracil Ki = 20 μM vs. 6-Propyl-2-thiouracil and 6-Methyl-2-thiouracil Ki = 14–60 μM Range with Moderate Neuronal Isoform Selectivity
2-Thiouracil inhibits neuronal nitric oxide synthase (nNOS) with a Ki of 20 μM and demonstrates functional antagonism of tetrahydrobiopterin (BH₄)-induced nNOS dimerization [1]. Comparative studies of 6-propyl-2-thiouracil and 6-methyl-2-thiouracil report Ki values ranging from 14 to 60 μM against NOS, with only moderate selectivity for the neuronal isoform [2]. The parent 2-thiouracil exhibits a more clearly defined nNOS-selective profile with documented dimerization antagonism, a mechanistic distinction absent from available data for alkyl-substituted analogs [1].
| Evidence Dimension | nNOS inhibition constant (Ki) and mechanistic specificity |
|---|---|
| Target Compound Data | Ki = 20 μM; antagonizes BH₄-induced nNOS dimerization causing 60% inhibition of H₂O₂ production in absence of L-arginine and BH₄ |
| Comparator Or Baseline | 6-Propyl-2-thiouracil and 6-methyl-2-thiouracil: Ki = 14–60 μM against NOS; moderate neuronal isoform selectivity |
| Quantified Difference | 2-Thiouracil Ki = 20 μM (well-defined nNOS-selective profile); 6-propyl/6-methyl analogs exhibit broader Ki range (14–60 μM) and only moderate selectivity |
| Conditions | Enzyme inhibition assays; nNOS dimerization assay in absence of L-arginine and BH₄ |
Why This Matters
For researchers investigating nNOS-specific pathways or developing nNOS-targeted probes, 2-thiouracil provides a mechanistically defined, nNOS-selective tool with established dimerization antagonism, whereas alkyl-substituted analogs may introduce variable potency and reduced isoform discrimination.
- [1] Palumbo, A., d'Ischia, M., Cioffi, F.A. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation. FEBS Lett, 2000, 485(2-3): 109-112. View Source
- [2] Bland-Ward, P.A., Moore, P.K. 6-Propyl-2-thiouracil and 6-methyl-2-thiouracil are competitive inhibitors of nitric oxide synthase with moderate selectivity for the neuronal isoform. Br J Pharmacol, 1995. View Source
